1-Decyl-1H-imidazole
CAS No.: 33529-02-1
Cat. No.: VC1587992
Molecular Formula: C13H24N2
Molecular Weight: 208.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33529-02-1 |
|---|---|
| Molecular Formula | C13H24N2 |
| Molecular Weight | 208.34 g/mol |
| IUPAC Name | 1-decylimidazole |
| Standard InChI | InChI=1S/C13H24N2/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13-15/h10,12-13H,2-9,11H2,1H3 |
| Standard InChI Key | PEPIOVUNFZBCIB-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCN1C=CN=C1 |
| Canonical SMILES | CCCCCCCCCCN1C=CN=C1 |
Introduction
Chemical Structure and Properties
Structural Information
1-Decyl-1H-imidazole possesses a distinct chemical structure characterized by an imidazole ring with a decyl chain attached to one of the nitrogen atoms. The molecular structure can be represented through various chemical notations and identifiers, which provide essential information for researchers and chemical databases.
Table 1: Structural Information of 1-Decyl-1H-imidazole
| Parameter | Details |
|---|---|
| Molecular Formula | C13H24N2 |
| SMILES | CCCCCCCCCCN1C=CN=C1 |
| InChI | InChI=1S/C13H24N2/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13-15/h10,12-13H,2-9,11H2,1H3 |
| InChIKey | PEPIOVUNFZBCIB-UHFFFAOYSA-N |
| CAS Number | 33529-02-1 |
| EINECS | 251-565-7 |
The molecular structure features an imidazole ring, which contains two nitrogen atoms in positions 1 and 3, with the decyl chain attached to the nitrogen at position 1. This configuration results in an amphiphilic molecule with a polar head (imidazole ring) and a nonpolar tail (decyl chain), contributing to its unique chemical behavior and potential applications.
Electronic and Structural Properties
The imidazole ring in 1-Decyl-1H-imidazole contributes to the compound's electronic properties. The ring contains six π-electrons, making it aromatic according to Hückel's rule. The nitrogen atom at position 3 contributes two electrons to the aromatic sextet, while the nitrogen at position 1 (connected to the decyl chain) contributes one electron.
This electronic configuration affects the compound's acid-base properties, with the imidazole moiety capable of acting as both a weak acid and a weak base. The predicted pKa value of 7.09±0.10 indicates that at physiological pH, a significant proportion of the compound can exist in both protonated and deprotonated forms .
Physical Properties
Basic Physical Characteristics
1-Decyl-1H-imidazole exhibits physical properties that reflect its molecular structure, particularly the influence of both the polar imidazole head and the nonpolar decyl tail. Understanding these properties is crucial for predicting its behavior in various chemical and biological systems.
Table 2: Physical Properties of 1-Decyl-1H-imidazole
| Property | Value |
|---|---|
| Molecular Weight | 208.34 g/mol |
| Physical Appearance | Colorless to light yellow liquid with a special aroma |
| Density | 0.91±0.1 g/cm³ (Predicted) |
| Melting Point | 215–217 °C |
| Boiling Point | 172-173 °C (at 25 Torr pressure) |
| Flash Point | 155.7 °C |
| Vapor Pressure | 0.000257 mmHg at 25 °C |
| Refractive Index | 1.497 |
| Storage Condition | 2-8 °C |
The relatively high boiling and melting points of 1-Decyl-1H-imidazole reflect strong intermolecular forces, likely due to hydrogen bonding capabilities and dipole-dipole interactions involving the imidazole ring. The low vapor pressure at room temperature indicates limited volatility, which has implications for handling and storage practices .
Synthesis Methods
Direct Alkylation
The synthesis of 1-Decyl-1H-imidazole typically involves the direct alkylation of imidazole with an appropriate decyl halide. This approach is the most straightforward and commonly employed method for preparing N-alkylated imidazole derivatives.
In this process, imidazole reacts with 1-bromodecane or 1-chlorodecane in the presence of a base such as sodium hydroxide or potassium hydroxide. The base deprotonates the imidazole nitrogen, generating a nucleophilic species that can attack the alkyl halide in an SN2 reaction. This results in the formation of a new C-N bond and the displacement of the halide leaving group.
The reaction can be represented as follows:
Imidazole + Base → Imidazole anion
Imidazole anion + 1-Bromodecane → 1-Decyl-1H-imidazole + Bromide
The choice of solvent significantly influences the reaction outcome. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile typically provide favorable conditions for this type of nucleophilic substitution. Temperature control is also critical, with reactions often conducted at elevated temperatures to enhance the reaction rate while avoiding potential side reactions.
Alternative Synthetic Approaches
While direct alkylation represents the primary synthetic route to 1-Decyl-1H-imidazole, alternative methods may also be applicable, drawing from established procedures for similar imidazole derivatives.
One potential approach involves phase-transfer catalysis, where a phase-transfer catalyst facilitates the reaction between imidazole and the alkyl halide at the interface of aqueous and organic phases. This method can enhance reaction efficiency by improving the contact between the reactants, particularly when using sodium or potassium hydroxide as the base.
Drawing parallels from related syntheses described in the search results, reactions involving alkylation of heterocyclic nitrogen compounds can be conducted under various conditions, including solvent-free methods using microwave irradiation. Such approaches may offer advantages in terms of reaction time, yield, or environmental impact compared to conventional methods .
Applications
Biological Applications
1-Decyl-1H-imidazole, like many imidazole derivatives, exhibits potential biological activities that make it valuable in various applications. The search results indicate that imidazole derivatives often possess antibacterial, anti-inflammatory, and antifungal properties, suggesting similar potential for 1-Decyl-1H-imidazole.
The compound's amphiphilic nature, with its polar imidazole head and nonpolar decyl tail, likely contributes to its interaction with biological membranes. This structural characteristic may explain its potential antimicrobial activity, as similar compounds have been shown to disrupt microbial cell membranes leading to cell lysis.
The long hydrophobic chain of 1-Decyl-1H-imidazole enhances its membrane permeability, potentially allowing it to interact with intracellular targets. This property could be exploited in the development of antimicrobial agents, particularly against resistant strains where conventional antibiotics may be ineffective.
Chemical and Industrial Applications
Beyond its biological applications, 1-Decyl-1H-imidazole serves as a valuable synthetic intermediate in organic chemistry. The imidazole ring can undergo various transformations, including coordination with metal ions, alkylation, acylation, and other functionalization reactions, making it a versatile building block for the synthesis of more complex molecules.
The compound's potential surfactant properties, derived from its amphiphilic structure, may find applications in the development of specialized cleaning agents, emulsifiers, or phase-transfer catalysts. The imidazole head group provides potential for hydrogen bonding and metal coordination, while the decyl chain confers compatibility with hydrophobic environments.
In the field of materials science, 1-Decyl-1H-imidazole could serve as a precursor for the synthesis of ionic liquids or functionalized polymers. Imidazole-based ionic liquids have attracted significant interest due to their tunable properties and potential applications in green chemistry, electrochemistry, and separation processes.
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
These hazard classifications highlight the need for proper protective measures when handling 1-Decyl-1H-imidazole to minimize exposure and potential adverse effects.
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